molecular formula C10H10N2OS B8472185 4-(2-Amino-4-thiazolyl)-2-methylphenol

4-(2-Amino-4-thiazolyl)-2-methylphenol

Cat. No.: B8472185
M. Wt: 206.27 g/mol
InChI Key: BMDRBIRUNXQCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Amino-4-thiazolyl)-2-methylphenol is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-2-methylphenol

InChI

InChI=1S/C10H10N2OS/c1-6-4-7(2-3-9(6)13)8-5-14-10(11)12-8/h2-5,13H,1H3,(H2,11,12)

InChI Key

BMDRBIRUNXQCSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thiourea (79.8 mg, 1.05 mmol) was added to a solution of 2-bromo-1-(4-hydroxy-3-methylphenyl)ethanone (200 mg, 0.87 mmol) in 1,4-dioxane (15 mL). The reaction mixture was stirred at 25° C. for 24 h. The resulting suspension was filtered and the solid was washed with 1,4-dioxane and dried under reduced pressure. The solid was suspended in water (30 mL), pH 7 buffer solution (15 mL) was added and the mixture was extracted with EtOAc (3×50 mL). The combined organic layers were successively washed with water (20 mL) and brine (20 mL), dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (Hexane:EtOAc, 1:1) to give the title compound (180 mg, 100% yield).
Quantity
79.8 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
100%

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